2-Methyl-5-(prop-1-en-2-yl)-3-(pyrrolidin-1-yl)cyclohexan-1-one
CAS No.: 88718-04-1
Cat. No.: VC17293469
Molecular Formula: C14H23NO
Molecular Weight: 221.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88718-04-1 |
|---|---|
| Molecular Formula | C14H23NO |
| Molecular Weight | 221.34 g/mol |
| IUPAC Name | 2-methyl-5-prop-1-en-2-yl-3-pyrrolidin-1-ylcyclohexan-1-one |
| Standard InChI | InChI=1S/C14H23NO/c1-10(2)12-8-13(11(3)14(16)9-12)15-6-4-5-7-15/h11-13H,1,4-9H2,2-3H3 |
| Standard InChI Key | YPPJJUWNGFQCGP-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CC(CC1=O)C(=C)C)N2CCCC2 |
Introduction
Synthesis and Preparation
The synthesis of 2-Methyl-5-(prop-1-en-2-yl)-3-(pyrrolidin-1-yl)cyclohexan-1-one would likely involve multiple steps, including:
-
Cyclohexanone Formation: Starting with cyclohexanone as a base, modifications can be made to introduce the methyl, prop-1-en-2-yl, and pyrrolidin-1-yl groups.
-
Alkylation and Alkenylation: Introduction of the prop-1-en-2-yl group could involve alkenylation reactions, while the pyrrolidin-1-yl group might be introduced via nucleophilic substitution or reductive amination.
Potential Applications
Given its complex structure, this compound might have potential applications in:
-
Pharmaceuticals: Compounds with similar structures are often explored for biological activity, including neurological effects due to the presence of a pyrrolidine ring.
-
Organic Synthesis: As an intermediate, it could be useful in synthesizing more complex molecules.
Data Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|
| 2-Methyl-5-(prop-1-en-2-yl)-3-(pyrrolidin-1-yl)cyclohexan-1-one | C15H23NO | 233.35 g/mol | Ketone, Alkene, Amine |
| 2-Methyl-5-prop-1-en-2-ylphenol | C10H12O | 148.20 g/mol | Phenol, Alkene |
| 3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol | C14H18N2O2 | 246.30 g/mol | Pyridine, Alkyne, Amine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume